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This document provides a comprehensive overview of the application of caprolactam-based

materials, primarily poly(ε-caprolactone) (PCL), in the field of drug delivery. PCL is a

biodegradable and biocompatible polyester that has garnered significant attention for its use in

developing a variety of drug delivery systems.[1][2] Its slow degradation rate makes it

particularly suitable for long-term, controlled drug release applications.[1][3] This document

outlines the synthesis and characterization of PCL-based drug carriers, presents quantitative

data on their performance, and provides detailed experimental protocols for their preparation.

Additionally, it explores the use of another caprolactam-derived polymer, poly(N-vinyl

caprolactam) (PVCL), in stimuli-responsive drug delivery systems.

Overview of Caprolactam-Based Materials in Drug
Delivery
Poly(ε-caprolactone) (PCL) is a semi-crystalline, aliphatic polyester synthesized from the ring-

opening polymerization of ε-caprolactone.[1][4] Its favorable properties, including

biocompatibility, biodegradability, and high permeability to many drugs, make it an excellent

candidate for controlled drug delivery.[1][5] PCL has been approved by the US Food and Drug

Administration (FDA) for various biomedical applications.[1] PCL-based drug delivery systems
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can be formulated into various forms, such as nanoparticles, microspheres, films, fibers, and

hydrogels, to achieve desired drug release profiles.[2][6]

Poly(N-vinyl caprolactam) (PVCL) is a thermoresponsive polymer that exhibits a lower critical

solution temperature (LCST) close to physiological temperature, making it a smart material for

targeted and controlled drug delivery.[7][8][9] PVCL-based hydrogels and nanogels can

undergo a reversible volume phase transition in response to temperature changes, enabling

the controlled release of encapsulated drugs.[4][7]

Data Presentation: Performance of PCL-Based Drug
Delivery Systems
The following tables summarize quantitative data from various studies on the performance of

PCL-based drug delivery systems, focusing on particle size, drug loading capacity, and

encapsulation efficiency.

Table 1: Physicochemical Properties of Drug-Loaded PCL Nanoparticles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/pdf/Dexamethasone_d3_1_mechanism_of_action_as_a_glucocorticoid_agonist.pdf
https://www.tandfonline.com/doi/full/10.1080/15685551.2022.2086412
https://www.benchchem.com/product/b1668282?utm_src=pdf-body
https://www.mdpi.com/2310-2861/2/1/6
https://www.researchgate.net/publication/323221048_PolyN-vinyl_caprolactam_thermoresponsive_polymer_in_novel_drug_delivery_systems_A_review
https://revistabionatura.com/files/2021_p2mhoohm.06.02.8.pdf
https://www.researchgate.net/publication/351612194_Biocompatible_thermo-responsive_N-vinylcaprolactam_based_hydrogels_for_controlled_drug_delivery_systems
https://www.mdpi.com/2310-2861/2/1/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug
Preparati
on
Method

Polymer
Particle
Size (nm)

Drug
Loading
(%)

Encapsul
ation
Efficiency
(%)

Referenc
e

Doxorubici

n

Solvent

Evaporatio

n

PCL-PEG-

PCL
~159 ~18

Not

Reported
[10]

Curcumin

Solvent

Evaporatio

n

PCL-PEG-

PCL
110 - 112 17 ± 1.23 83 ± 1.29 [11]

Noscapine

Double

Emulsion

Solvent

Evaporatio

n

PCL 150 - 818
Not

Reported
38 - 79 [12]

4-

Nerolidylca

techol

Nanoprecip

itation
PCL

143.5 ±

1.36

Not

Reported
100 [13]

Capecitabi

ne

Not

Specified

PLGA

(compariso

n)

144.5 ± 2.5 16.98 ± 0.7 88.4 ± 0.17 [14]

Paclitaxel

& Lapatinib

Not

Specified

Not

Specified

Not

Specified

Not

Reported

PTX: 67.0

± 2.2, LAP:

25.0 ± 1.5

[15]

Table 2: Drug Release Kinetics from PCL-Based Matrices
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Drug Formulation
Release
Duration

Release
Mechanism

Key
Findings

Reference

Meloxicam

Hot-Melt

Extruded

Matrix

14 days Diffusion

Release

increased

with porogen

content.

[16][17]

Methylene

Blue

Hot-Melt

Extruded

Matrix

72 hours
Diffusion and

Dissolution

Two-stage

release: fast

initial release

followed by

slower

release.

[18]

Curcumin

PCL-PEG-

PCL

Nanoparticles

120 hours
Diffusion and

Degradation

Sustained

release with

51% released

after 120

hours.

[11]

Doxorubicin
Multi-arm

PCL Micelles
10 - 68 hours Not Specified

Initial rapid

release

followed by

sustained

release.

[10]

Etoposide
PCL

Microspheres
6 weeks Not Specified

Sustained

release of up

to 87.66%.

[19]

Experimental Protocols
This section provides detailed methodologies for the preparation of various caprolactam-

based drug delivery systems.

Protocol for Preparation of PCL Nanoparticles via
Nanoprecipitation
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This protocol is based on the solvent displacement/nanoprecipitation method.[20][21][22]

Materials:

Poly(ε-caprolactone) (PCL)

Acetone (or other suitable organic solvent like tetrahydrofuran)[23]

Deionized water

Surfactant (e.g., Poloxamer 188, Pluronic F108, or PVA)[20]

Drug to be encapsulated

Magnetic stirrer

Rotary evaporator

Procedure:

Organic Phase Preparation: Dissolve a specific amount of PCL and the hydrophobic drug in

an organic solvent (e.g., 10 mg PCL and 1 mg drug in 10 mL acetone).

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1%

w/v Poloxamer 188 in 20 mL deionized water).

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate

magnetic stirring at room temperature.

Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) to allow for the

complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this

step.

Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by

centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-

dried.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://austinpublishinggroup.com/medical-sciences/fulltext/ams-v9-id1078.php
https://www.mdpi.com/2073-4360/15/22/4375
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032806/
https://www.researchgate.net/publication/343324143_Synthesis_of_Polycaprolactone_Nanoparticles_through_Flow-Focusing_Microfluidic-Assisted_Nanoprecipitation
https://austinpublishinggroup.com/medical-sciences/fulltext/ams-v9-id1078.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Fabrication of Drug-Loaded PCL
Microspheres via Solvent Evaporation
This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation technique.

[19][24][25][26]

Materials:

Poly(ε-caprolactone) (PCL)

Dichloromethane (DCM) or Chloroform (organic solvent)

Poly(vinyl alcohol) (PVA)

Drug to be encapsulated

Deionized water

Homogenizer or high-speed stirrer

Magnetic stirrer

Procedure:

Oil Phase Preparation: Dissolve PCL and the drug in a volatile organic solvent like DCM

(e.g., 200 mg PCL and 20 mg drug in 5 mL DCM).

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v in 100 mL

deionized water).

Emulsification: Add the oil phase to the aqueous phase and emulsify using a high-speed

homogenizer for a few minutes to form an oil-in-water emulsion.

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a constant, slower

speed for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to

evaporate. This leads to the formation of solid microspheres.
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Microsphere Collection and Washing: Collect the microspheres by filtration or centrifugation.

Wash them several times with deionized water to remove residual PVA and unencapsulated

drug.

Drying: Dry the microspheres in a desiccator or by lyophilization.

Protocol for Electrospraying of Drug-Loaded PCL
Microparticles
Electrospraying is a one-step method to produce micro- and nanoparticles.[5][27][28][29][30]

Materials and Equipment:

Poly(ε-caprolactone) (PCL)

Dichloromethane (DCM) or a suitable solvent system

Drug to be encapsulated

Syringe pump

High-voltage power supply

Syringe with a needle (e.g., 20G)

Grounded collector (e.g., aluminum foil)

Procedure:

Solution Preparation: Dissolve PCL and the drug in the chosen solvent to achieve the

desired concentration (e.g., 4.5% w/v PCL in DCM with a 15-20% drug loading w/w relative

to the polymer).[5][30]

Electrospraying Setup: Load the polymer solution into a syringe and mount it on a syringe

pump. Position the needle a specific distance (e.g., 15-25 cm) from the grounded collector.

[5]
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Process Initiation: Apply a high voltage (e.g., 18 kV) to the needle tip and set a constant flow

rate for the syringe pump (e.g., 1.2-1.8 mL/h).[5]

Particle Collection: As the solution is ejected from the needle, the solvent evaporates, and

solid microparticles are deposited on the collector.

Post-Processing: The collected particles are typically dried under vacuum to remove any

residual solvent.

Protocol for Synthesis of PVCL-Based Nanogels via
Free Radical Polymerization
This protocol outlines the synthesis of thermo- and pH-responsive nanogels.[31][32]

Materials:

N-vinylcaprolactam (VCL)

Acrylic acid (AA) (for pH sensitivity)

Triethylene glycol dimethacrylate (TEGDMA) (cross-linker)

Potassium persulfate (KPS) (initiator)

Deionized water

Nitrogen gas

Reaction vessel with a condenser and nitrogen inlet

Procedure:

Reaction Setup: In a reaction vessel, dissolve VCL, AA, and TEGDMA in deionized water.

Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove

dissolved oxygen, which can inhibit polymerization.
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Initiation: Heat the reaction mixture to a specific temperature (e.g., 70°C) and then add an

aqueous solution of the initiator (KPS).

Polymerization: Continue the reaction under a nitrogen atmosphere with constant stirring for

several hours (e.g., 6-8 hours).

Purification: Purify the resulting nanogel suspension by dialysis against deionized water for

several days to remove unreacted monomers, initiator, and other impurities.

Lyophilization: The purified nanogel suspension can be freeze-dried for storage and

characterization.

Visualization of Mechanisms and Workflows
Experimental Workflow Diagrams
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Caption: Experimental workflows for PCL nanoparticle and microsphere preparation.
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Signaling Pathway Diagrams
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary

mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to

DNA damage and apoptosis in cancer cells.[33] It is also known to generate reactive oxygen

species (ROS), contributing to its cytotoxicity.[33]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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